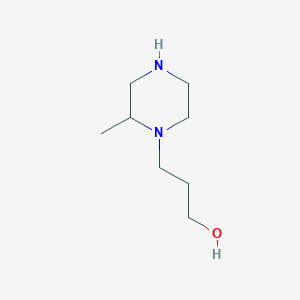
3-(2-Methylpiperazin-1-YL)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpiperazin-1-YL)propan-1-OL is a chemical compound with the molecular formula C8H18N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL typically involves the reaction of 2-methylpiperazine with an appropriate alkylating agent such as 3-chloropropanol. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The final product is typically subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylpiperazin-1-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds like alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylpiperazin-1-YL)propan-1-OL has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Methylpiperazin-1-YL)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-ol: Similar structure but with a different position of the methyl group.
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: Contains a phenoxy group instead of a methyl group.
Uniqueness
3-(2-Methylpiperazin-1-YL)propan-1-OL is unique due to its specific substitution pattern on the piperazine ring, which can influence its binding affinity and selectivity towards different molecular targets. This makes it a valuable compound for the development of selective drugs and industrial chemicals .
Biologische Aktivität
3-(2-Methylpiperazin-1-YL)propan-1-OL is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The piperazine moiety in its structure is known to enhance the compound's ability to interact with various biological targets, including receptors and enzymes. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
This compound is characterized by the following structural features:
- Molecular Formula : C₇H₁₈N₂O
- Molecular Weight : 142.24 g/mol
- Functional Groups : Hydroxyl group (-OH), piperazine ring
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The piperazine ring facilitates:
- Hydrogen Bonding : Enhances binding affinity to receptors.
- Hydrophobic Interactions : Improves membrane permeability and target interaction.
These interactions can modulate the activity of enzymes and receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest potential antibacterial properties against certain pathogens.
- Neuroprotective Effects : The compound may act on dopamine receptors, providing neuroprotective benefits similar to other piperazine derivatives.
Table 1: Summary of Biological Activities
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several compounds related to this compound against the ESKAPE panel of pathogens. Results indicated that certain derivatives displayed significant antibacterial activity, suggesting that modifications to the piperazine structure can enhance efficacy against resistant strains .
Neuroprotective Potential
In research focusing on dopamine receptors, compounds similar to this compound were shown to selectively activate D3 dopamine receptors without affecting D2 receptors. This selectivity could lead to fewer side effects associated with traditional dopamine agonists, making it a candidate for treating neurodegenerative disorders .
Eigenschaften
CAS-Nummer |
90203-21-7 |
|---|---|
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
3-(2-methylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C8H18N2O/c1-8-7-9-3-5-10(8)4-2-6-11/h8-9,11H,2-7H2,1H3 |
InChI-Schlüssel |
FQRBTHJEKWUAPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCN1CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















